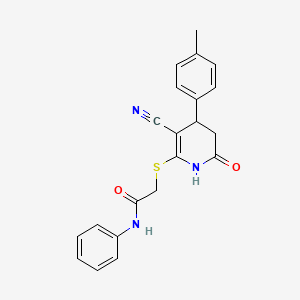

2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide

CAS No.:

Cat. No.: VC13805416

Molecular Formula: C21H19N3O2S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19N3O2S |

|---|---|

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |

| Standard InChI | InChI=1S/C21H19N3O2S/c1-14-7-9-15(10-8-14)17-11-19(25)24-21(18(17)12-22)27-13-20(26)23-16-5-3-2-4-6-16/h2-10,17H,11,13H2,1H3,(H,23,26)(H,24,25) |

| Standard InChI Key | HDOBRULINBKGPF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3 |

| Canonical SMILES | CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3 |

Introduction

2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C21H19N3O2S and a molecular weight of approximately 377.46 g/mol . This compound is classified as a tetrahydropyridine derivative, which is notable for its diverse biological activities and synthetic utility. It is also known by several synonyms, including Nec-34i, 2212541-00-7, and EX-A5319 .

Synthesis and Chemical Reactivity

The synthesis of 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide typically involves multiple synthetic steps, leveraging the reactivity of its functional groups to form derivatives or analogs with enhanced biological properties. The cyano group acts as an electrophile that can form covalent bonds with nucleophilic sites on enzymes or receptors, while the sulfanyl group may facilitate hydrogen bonding and other non-covalent interactions.

Biological Activity and Potential Applications

While specific biological activities of 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide are not extensively documented, compounds with similar structures, such as Necrostatin-34, have been studied for their roles in inhibiting necroptosis and modulating receptor-interacting protein kinases (RIPKs) . The potential applications of such compounds include therapeutic interventions in diseases associated with necroptosis and inflammation.

Analytical Techniques for Characterization

Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure and purity of this compound. These methods provide detailed information about the molecular structure and help in identifying any impurities or by-products during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume